molecular formula C5H8O5S B2566878 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid CAS No. 1780968-16-2

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Cat. No.: B2566878
CAS No.: 1780968-16-2
M. Wt: 180.17
InChI Key: XVESCEGNUFWXQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a thietane derivative with methanol in the presence of an oxidizing agent to introduce the methoxy group and the sulfone functionality . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is a synthetic compound belonging to the thietane family, characterized by its unique molecular structure which includes a thietane ring and various functional groups. This compound has garnered attention for its significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. This article explores its biological activity in detail, supported by research findings and data tables.

  • Chemical Formula : C₇H₉O₅S
  • Molecular Weight : 180.18 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, ethanol, and methanol
  • Melting Point : 210-212°C

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacteria, showing effectiveness in inhibiting the growth of:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Staphylococcus epidermidis

The minimum inhibitory concentration (MIC) values for these bacteria demonstrate the compound's potential as an antibacterial agent.

BacteriaMIC (µg/mL)
Escherichia coli500
Pseudomonas aeruginosa250
Staphylococcus aureus125
Staphylococcus epidermidis100

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The results indicate that it can effectively inhibit fungal growth.

FungiMIC (µg/mL)
Candida albicans200

Anti-inflammatory and Antioxidant Effects

Studies have also highlighted the anti-inflammatory and antioxidant effects of this compound. These activities are crucial for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. These interactions may lead to the inhibition of enzyme activity or alteration of protein functions, which can contribute to its antibacterial and antifungal effects. Further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thietane compounds, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Therapeutic Potential : Another investigation focused on the compound's potential as a therapeutic agent for inflammatory conditions due to its anti-inflammatory properties .
  • Comparative Analysis : Comparative studies with similar compounds revealed that while many thietane derivatives possess antimicrobial properties, this compound stands out due to its unique structural features that enhance its biological activity .

Properties

IUPAC Name

3-methoxy-1,1-dioxothietane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5S/c1-10-5(4(6)7)2-11(8,9)3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVESCEGNUFWXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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